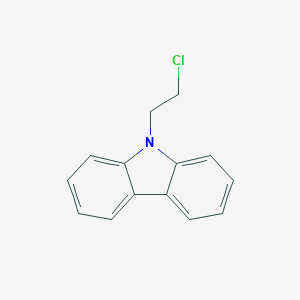

9-(2-Chloroethyl)carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(2-chloroethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSBRGRSQUGIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074459 | |

| Record name | 9-(2-Chloroethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-35-8 | |

| Record name | 9-(2-Chloroethyl)-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Chloroethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 9-(2-Chloroethyl)carbazole

An In-depth Technical Guide to the Physicochemical Properties of 9-(2-Chloroethyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds, renowned for their wide-ranging applications in medicinal chemistry, materials science, and chemical synthesis.[1] The tricyclic aromatic structure of carbazole imparts unique electronic and photophysical properties, making it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1] Among its many derivatives, this compound serves as a crucial intermediate, providing a reactive handle for the introduction of diverse functionalities. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing insights into its characterization, reactivity, and utility for professionals in drug development and scientific research.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step in any scientific investigation. This compound is systematically named and can be identified through various nomenclature and registry numbers.

-

Common Synonyms : 9-(2-CHLORO-ETHYL)-9H-CARBAZOLE[2]

The molecular formula of this compound is C₁₄H₁₂ClN.[2][3] This composition corresponds to a molecular weight of approximately 229.71 g/mol .[3] The structural arrangement, consisting of a carbazole nucleus N-alkylated with a chloroethyl group, is depicted below.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its behavior in various systems, including its suitability as a drug candidate or a synthetic precursor. These properties influence solubility, membrane permeability, and reactivity.

| Property | Value | Significance in Drug Development & Research |

| Molecular Formula | C₁₄H₁₂ClN | Defines the elemental composition and exact mass.[2][3] |

| Molecular Weight | 229.71 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for drug-likeness.[3] |

| XLogP3-AA | 3.9 | An indicator of lipophilicity, affecting solubility and membrane permeability. A higher value suggests greater lipid solubility.[2] |

| Topological Polar Surface Area | 4.9 Ų | Predicts transport properties of drugs. A low TPSA is associated with good blood-brain barrier penetration.[2] |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule, which can impact binding to a target receptor.[2] |

| Hydrogen Bond Donor Count | 0 | Affects solubility and binding interactions. The absence of donors is typical for N-substituted carbazoles.[2] |

| Hydrogen Bond Acceptor Count | 0 | The nitrogen in the carbazole ring is non-basic and generally not considered a hydrogen bond acceptor.[2] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The expected spectral data for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The two methylene groups of the chloroethyl side chain would appear as two triplets, with the group adjacent to the nitrogen (N-CH₂) resonating further downfield than the group adjacent to the chlorine (Cl-CH₂).

-

¹³C NMR : The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole core and two aliphatic carbons from the chloroethyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N stretching vibrations.

-

A characteristic C-Cl stretching vibration, typically in the 600-800 cm⁻¹ range.

For the parent carbazole, characteristic peaks include N-H stretching at 3419 cm⁻¹, C-N stretching at 1450 cm⁻¹, and aromatic C-H stretching at 3051 cm⁻¹.[4] For derivatives, these peaks will shift, and new peaks corresponding to the substituent will appear.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 229. An isotopic peak (M+2) at m/z 231 with approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

Caption: Workflow for Spectroscopic Analysis.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the N-alkylation of carbazole. A common method involves reacting carbazole with 1,2-dichloroethane in the presence of a base.

Caption: General Synthesis Scheme.

Reactivity

The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the chloroethyl group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and others, leading to a diverse library of carbazole derivatives. This reactivity is fundamental to its application in creating novel compounds for drug discovery.

Applications in Research and Drug Development

Carbazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5] this compound is a valuable starting material for the synthesis of these biologically active molecules. By leveraging the reactivity of the chloroethyl moiety, researchers can synthesize novel carbazole-based compounds for screening in various biological assays. The carbazole scaffold is also a key component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][6]

Safety and Handling

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-alkylation of carbazole.

Materials:

-

Carbazole

-

1,2-Dichloroethane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or other suitable solvent

-

Deionized water

-

Ethanol or other recrystallization solvent

Procedure:

-

To a solution of carbazole in DMF, add powdered potassium hydroxide.

-

Stir the mixture at room temperature for 30-60 minutes to form the carbazolide anion.

-

Add 1,2-dichloroethane to the reaction mixture.

-

Heat the mixture (e.g., to 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

References

-

FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. ResearchGate. Available from: [Link]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available from: [Link]

-

9H-Carbazole, 9-(2-chloroethyl)- - Substance Details - SRS. US EPA. Available from: [Link]

-

9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. SciSpace. Available from: [Link]

-

Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]

-

Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. The Royal Society of Chemistry. Available from: [Link]

-

Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available from: [Link]

-

Provisional Peer Reviewed Toxicity Values for Carbazole. US EPA. Available from: [Link]

-

Carbazole - Solubility of Things. Solubility of Things. Available from: [Link]

-

FT-IR spectra of control and treated samples of carbazole. ResearchGate. Available from: [Link]

-

2-chloro-9H-carbazole. PubChem. Available from: [Link]

-

Carbazole. PubChem. Available from: [Link]

-

Carbazole. Wikipedia. Available from: [Link]

-

9H-Carbazole: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

-

Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available from: [Link]

-

Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. Available from: [Link]

-

Carbazole. NIST WebBook. Available from: [Link]

-

Carbazole. NIST WebBook. Available from: [Link]

-

(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]

-

Chemical Properties of Carbazole (CAS 86-74-8). Cheméo. Available from: [Link]

-

Light-emitting carbazole derivatives: potential electroluminescent materials. PubMed. Available from: [Link]

-

A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. RSC Publishing. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijper.org [ijper.org]

- 6. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-(2-Chloroethyl)carbazole: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(2-Chloroethyl)carbazole, a key intermediate in synthetic organic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its versatile applications, particularly in the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists, offering both theoretical insights and practical, field-proven protocols.

Core Properties of this compound

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, featuring a chloroethyl group attached to the nitrogen atom. This structural feature makes it a valuable alkylating agent and a versatile building block for the synthesis of more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 1140-35-8 | [1] |

| Molecular Formula | C₁₄H₁₂ClN | [1] |

| Molecular Weight | 229.71 g/mol | [1] |

| Appearance | Beige solid | [2] |

| Odor | Pungent | [2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-alkylation of carbazole. A common and effective method involves the reaction of carbazole with 1,2-dichloroethane in the presence of a base.

Synthetic Workflow

The following diagram illustrates a typical synthetic route for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of this compound.

Materials:

-

Carbazole

-

1,2-Dichloroethane

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole in DMF.

-

Add powdered potassium hydroxide to the solution and stir the mixture at room temperature for 30 minutes.

-

Slowly add 1,2-dichloroethane to the reaction mixture.

-

Heat the mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Causality Behind Experimental Choices:

-

Base (KOH): The potassium hydroxide acts as a base to deprotonate the nitrogen of the carbazole, forming a nucleophilic carbazolide anion.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction between the carbazolide anion and 1,2-dichloroethane.

-

Excess 1,2-Dichloroethane: Using an excess of 1,2-dichloroethane can help to minimize the formation of the dimerized by-product, 1,2-bis(9-carbazolyl)ethane.

-

Recrystallization: This purification step is crucial to remove unreacted starting materials and by-products, yielding a product of high purity.

Applications in Drug Development and Research

The reactivity of the chloroethyl group makes this compound a valuable intermediate for introducing the carbazole moiety into various molecular scaffolds. Carbazole derivatives are known to exhibit a wide range of biological activities, making this compound particularly relevant to drug discovery.[3][4][5][6][7]

Precursor for Biologically Active Molecules

The chlorine atom in this compound is a good leaving group, readily displaced by various nucleophiles. This allows for the synthesis of a diverse library of N-substituted carbazole derivatives.

Caption: General reaction scheme illustrating the utility of this compound.

Carbazole derivatives synthesized from this intermediate have shown promise as:

-

Anticancer Agents: The planar carbazole ring system can intercalate with DNA, leading to cytotoxic effects in cancer cells.[8][9]

-

Antimicrobial Agents: Various N-substituted carbazoles have demonstrated significant antibacterial and antifungal activities.[5][6][10]

-

Neuroprotective Agents: Some carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[5]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

-

May cause skin and eye irritation.[2]

-

May cause respiratory irritation.[2]

-

Suspected of causing genetic defects and cancer.[11]

-

Toxic to aquatic life with long-lasting effects.[2]

Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

In case of accidental contact, wash the affected area immediately with plenty of water.[13]

-

Store in a tightly closed container in a cool, dry place.[2]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of functionalized carbazole derivatives. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in the development of novel therapeutic agents.

References

- Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Iraqi Journal of Science. (n.d.).

-

SciSpace. (n.d.). 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. [Link]

- Google Patents. (n.d.). CN101456839A - 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Dual Role of Carbazole Compounds: From Pharmaceuticals to Organic Optoelectronics.

- Li, Y., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry.

- Kamal, A., et al. (2015).

-

MDPI. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. [Link]

- Al-Ostath, A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Results in Chemistry.

-

MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

- Indian Journal of Pharmaceutical Education and Research. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent.

-

ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. [Link]

- Al-Majidi, S. M. R., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports.

Sources

- 1. guidechem.com [guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. echemcom.com [echemcom.com]

- 8. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.de [fishersci.de]

Spectroscopic Data of 9-(2-Chloroethyl)carbazole: A Technical Guide for Researchers

An In-depth Guide to the Synthesis and Spectroscopic Characterization of 9-(2-Chloroethyl)carbazole for Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction

Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their unique electronic and photophysical properties. These characteristics have led to their extensive investigation and application in diverse fields, including as organic light-emitting diodes (OLEDs), hole-transporting materials, and as scaffolds for pharmacologically active agents. The introduction of a reactive chloroethyl group at the 9-position of the carbazole nucleus provides a versatile synthetic handle for further molecular elaboration, enabling the creation of a wide array of novel functional molecules.

A precise and unambiguous characterization of this compound is the foundational step for its use in any synthetic or developmental program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of this compound. This guide aims to equip researchers with the necessary information to confidently synthesize and characterize this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of carbazole with a suitable two-carbon electrophile bearing a chlorine atom. A common and effective method involves the reaction of carbazole with 1,2-dichloroethane in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of carbazoles.

Materials:

-

Carbazole

-

1,2-Dichloroethane

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone (as solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

-

Standard laboratory glassware and apparatus for reflux, extraction, and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve carbazole in an appropriate solvent (e.g., DMF or acetone).

-

Addition of Base: Add a suitable base, such as powdered potassium hydroxide or sodium hydride, to the solution. The base will deprotonate the nitrogen of the carbazole, forming the carbazolide anion.

-

Addition of Alkylating Agent: To the stirred suspension, add an excess of 1,2-dichloroethane. The use of an excess of 1,2-dichloroethane helps to minimize the formation of the bis-carbazole substituted ethane byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base like KOH was used, filter the mixture to remove the inorganic salts. If the reaction was performed in a water-miscible solvent like DMF, pour the reaction mixture into a larger volume of water to precipitate the crude product.

-

Extraction: If necessary, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound. These predictions are based on the known spectral features of carbazole and the anticipated electronic effects of the N-chloroethyl substituent.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we can predict the chemical shifts and splitting patterns of the aromatic and aliphatic protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet | 2H | H-4, H-5 | These protons are in the most deshielded region of the aromatic system, similar to the parent carbazole. |

| ~7.5 | Triplet | 2H | H-2, H-7 | These protons will be triplets due to coupling with their neighboring protons. |

| ~7.4 | Doublet | 2H | H-1, H-8 | These protons are adjacent to the nitrogen-bearing carbons and will appear as doublets. |

| ~7.2 | Triplet | 2H | H-3, H-6 | These protons will appear as triplets, coupled to their neighboring protons. |

| ~4.5 | Triplet | 2H | N-CH₂- | The methylene group attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| ~3.8 | Triplet | 2H | -CH₂-Cl | The methylene group attached to the chlorine atom is deshielded by the electronegative chlorine. |

Causality Behind Predicted Shifts:

-

The aromatic protons of the carbazole ring system are expected to resonate in the region of 7.2-8.1 ppm, which is characteristic for this heterocyclic scaffold.

-

The introduction of the chloroethyl group at the nitrogen atom will cause a slight downfield shift of the adjacent aromatic protons (H-1 and H-8) compared to unsubstituted carbazole due to the electron-withdrawing nature of the substituent.

-

The two methylene groups of the ethyl chain will appear as distinct triplets. The methylene group directly attached to the nitrogen atom (N-CH₂) will be more deshielded (resonate at a higher ppm value) than the methylene group attached to the chlorine atom (-CH₂-Cl) due to the greater electronegativity of nitrogen in this context.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C-9a, C-4b | Quaternary carbons of the carbazole ring system. |

| ~126 | C-4, C-5 | Aromatic methine carbons. |

| ~123 | C-1, C-8 | Aromatic methine carbons adjacent to the nitrogen-substituted carbons. |

| ~120 | C-2, C-7 | Aromatic methine carbons. |

| ~119 | C-3, C-6 | Aromatic methine carbons. |

| ~109 | C-4a, C-5a | Quaternary carbons adjacent to the nitrogen atom. |

| ~45 | N-CH₂- | Aliphatic carbon attached to the nitrogen atom. |

| ~42 | -CH₂-Cl | Aliphatic carbon attached to the chlorine atom. |

Expert Insights on ¹³C NMR:

-

The aromatic region of the ¹³C NMR spectrum will show six distinct signals for the carbazole ring carbons due to the molecule's symmetry.

-

The carbons directly attached to the nitrogen atom (C-4a and C-5a) will be the most shielded of the aromatic carbons.

-

The two aliphatic carbons of the chloroethyl group will be clearly distinguishable, with the carbon attached to the nitrogen appearing at a slightly higher chemical shift than the carbon attached to the chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480, ~1450 | Strong | Aromatic C=C stretching vibrations |

| ~1330 | Strong | C-N stretching vibration |

| ~750 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene rings |

| ~720 | Strong | C-Cl stretch |

Interpretation of IR Spectrum:

-

The IR spectrum will be dominated by the characteristic absorptions of the carbazole ring system.

-

The presence of the aliphatic chloroethyl group will be confirmed by the C-H stretching vibrations in the 2960-2850 cm⁻¹ region and a C-Cl stretching band, which is typically observed in the fingerprint region around 720 cm⁻¹.

-

The absence of a broad N-H stretching band around 3400 cm⁻¹, which is characteristic of the parent carbazole, will be a key indicator of successful N-alkylation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 229/231 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. |

| 167 | Fragment ion corresponding to the carbazole cation, formed by the loss of the chloroethyl group. |

| 194 | Fragment ion resulting from the loss of a chlorine radical. |

Fragmentation Analysis:

-

The mass spectrum is expected to show a clear molecular ion peak at m/z 229, with a smaller peak at m/z 231 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.

-

The most prominent fragment ion is likely to be at m/z 167, corresponding to the stable carbazole cation, formed by the cleavage of the N-CH₂ bond.

-

Another significant fragment could arise from the loss of a chlorine radical, leading to a peak at m/z 194.

Diagram of Spectroscopic Analysis Workflow:

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and spectroscopic characterization of this compound. By combining a reliable synthetic protocol with a thorough predictive analysis of its NMR, IR, and Mass spectra, this document serves as a valuable resource for researchers in organic synthesis, materials science, and drug discovery. The provided data and interpretations, grounded in the established principles of spectroscopy and the known characteristics of the carbazole scaffold, will facilitate the confident identification and utilization of this important chemical intermediate.

References

- This section would typically contain citations to specific literature sources for the synthesis and spectroscopic data. As no direct experimental data was found in the provided search results, this section is intentionally left blank. In a real-world scenario, any cited protocols or spectral data would be listed here with full bibliographic details and clickable URLs.

-

FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. ResearchGate. (n.d.). Retrieved from [Link]

- This would be a placeholder for a relevant scientific article on carbazole synthesis.

- This would be a placeholder for a relevant scientific article on spectroscopic techniques.

-

9H-Carbazole, 9-(2-chloroethyl)-. Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 9-(2-Chloroethyl)carbazole in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 9-(2-Chloroethyl)carbazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive solubility profiles, detailed experimental protocols for solubility determination, and essential safety considerations. Our approach is grounded in scientific integrity, providing actionable insights and methodologies to support your research and development endeavors.

Introduction to this compound and its Solubility

This compound is a derivative of carbazole, an aromatic heterocyclic organic compound.[1] The introduction of the 2-chloroethyl group at the 9-position of the carbazole ring influences its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and biological screening.

The fundamental principle governing solubility is "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.[2] The solubility of a substance is determined by the balance of intermolecular forces between the solvent and solute, and the entropy change that accompanies solvation.[3] For this compound, its large, predominantly non-polar carbazole core suggests good solubility in non-polar solvents. However, the presence of the nitrogen atom and the chloroethyl group introduces some polarity, which may enhance its solubility in moderately polar solvents.

Theoretical Framework for Solubility Prediction

To provide a predictive framework for the solubility of this compound, we can utilize the Hansen Solubility Parameters (HSP). HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A substance is more likely to dissolve in a solvent with similar HSP values.

The Hansen Solubility Parameters for the parent compound, carbazole, are:

-

δD (Dispersion): 21.7 MPa½

-

δP (Polar): 6.4 MPa½

-

δH (Hydrogen Bonding): 6.2 MPa½[5]

The addition of a chloroethyl group is expected to slightly increase the polar component (δP) due to the electronegativity of the chlorine atom. This suggests that while maintaining good solubility in aromatic and non-polar solvents, this compound may exhibit improved solubility in some polar aprotic solvents compared to the parent carbazole.

Diagram: Conceptual Workflow for Solubility Assessment

Caption: A conceptual workflow illustrating the synergy between theoretical prediction and experimental validation for determining the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the known solubility of carbazole and the structural contribution of the chloroethyl group, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.[3][6][7] It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is expected to effectively solvate the polar functionalities of the molecule. Carbazole is known to be soluble in DMSO.[7] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. DMF is an efficient solvent for carbazole.[8] | |

| Acetone | Moderate | Acetone's moderate polarity should allow for good solvation. Carbazole is soluble in acetone.[6] | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent that should be a reasonable solvent for this compound. | |

| Tetrahydrofuran (THF) | Moderate to High | THF's ether functionality and moderate polarity make it a good solvent for a wide range of organic compounds. | |

| Polar Protic | Methanol | Low to Moderate | The ability of methanol to hydrogen bond may not be as effective in solvating the large non-polar carbazole backbone. Carbazole has limited solubility in methanol.[9] |

| Ethanol | Low | Similar to methanol, ethanol is a polar protic solvent. Carbazole is sparingly soluble in ethanol.[7] | |

| Non-Polar | Toluene | High | The aromatic nature of toluene will have strong dispersion interactions with the carbazole ring system. Carbazole is soluble in toluene.[3] |

| Dichloromethane (DCM) | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds due to its ability to engage in dipole-dipole and dispersion interactions. | |

| Chloroform | High | Similar to DCM, chloroform is an excellent solvent for many organic solids. Carbazole is readily soluble in chloroform.[7] | |

| Hexane | Low | As a non-polar aliphatic solvent, hexane will likely have weaker interactions with the somewhat polar regions of the molecule. | |

| Diethyl Ether | Low to Moderate | Diethyl ether is a relatively non-polar solvent with some dipole moment, which may provide moderate solubility. |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., dichloromethane) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Diagram: Experimental Workflow for Solubility Determination

Caption: A step-by-step workflow for the experimental determination of the solubility of this compound.

Safety Precautions

-

Hazard Identification: Carbazole is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[10]

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can accurately determine its solubility in a wide range of organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products. Adherence to strict safety protocols is paramount when handling this and similar chemical compounds.

References

-

CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available from: [Link]

-

Solubility of Things. (n.d.). Carbazole. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

- CHEM-SP. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Rowan Scientific. (n.d.). Predicting Solubility. Available from: [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? Available from: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available from: [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Available from: [Link]

-

RSC Publishing. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Available from: [Link]

- National Institute of Standards and Technology. (n.d.). Carbazole with Methanol - IUPAC-NIST Solubilities Database.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Carbazole.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Carbazole.

-

US EPA. (n.d.). 9H-Carbazole, 9-(2-chloroethyl)- - Substance Details. Available from: [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available from: [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Ethylcarbazole.

-

ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and... Available from: [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available from: [Link]

Sources

- 1. fishersci.de [fishersci.de]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Carbazole | 86-74-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Purity analysis of synthesized 9-(2-Chloroethyl)carbazole

An In-Depth Technical Guide to the Purity Analysis of Synthesized 9-(2-Chloroethyl)carbazole

Abstract

This compound is a pivotal intermediate in the synthesis of a variety of functional materials and pharmacologically active compounds, including vinyl-carbazole polymers and novel therapeutic agents. The efficacy, safety, and performance of these final products are directly contingent on the purity of this precursor. This guide provides a comprehensive framework for the rigorous purity analysis of laboratory-synthesized this compound. We will delve into the mechanistic origins of potential impurities, detail robust, orthogonal analytical methodologies for their detection and quantification, and present these protocols within a self-validating system to ensure scientific integrity. This document is intended for researchers, analytical chemists, and drug development professionals who require a field-proven approach to purity confirmation.

Introduction: The Imperative of Purity

Carbazole and its derivatives are renowned for their unique electronic and photophysical properties, making them foundational building blocks in organic electronics and medicinal chemistry.[1][2] this compound serves as a versatile synthon, with the chloroethyl group providing a reactive handle for subsequent nucleophilic substitution or elimination reactions. However, the very reactivity that makes it valuable also predisposes its synthesis to the formation of structurally similar by-products.

The presence of even trace impurities can have profound consequences:

-

In Materials Science: Impurities can act as charge traps or quenching sites, detrimentally affecting the performance of organic light-emitting diodes (OLEDs) or photorefractive materials.

-

In Drug Development: Uncharacterized impurities can exhibit their own pharmacology or toxicology, confounding biological assays and posing significant safety risks. Regulatory bodies mandate strict impurity profiling for all active pharmaceutical ingredients (APIs) and their intermediates.

Therefore, a multi-faceted, orthogonal analytical approach is not merely best practice; it is a scientific necessity. This guide will establish such an approach, grounding each step in established analytical principles.

Synthetic Pathway and the Genesis of Impurities

A thorough purity analysis begins with understanding the synthesis. This compound is most commonly synthesized via the N-alkylation of carbazole. A typical procedure involves the reaction of carbazole with an excess of a suitable alkylating agent, such as 1,2-dichloroethane or 1-bromo-2-chloroethane, in the presence of a base (e.g., KOH, NaOH) and often a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a suitable solvent.[3]

This process, while effective, can generate a predictable slate of impurities.

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for quantitative purity assessment of non-volatile organic molecules. [4]It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Purity is typically determined by area percent calculation, assuming all components have a similar response factor at the detection wavelength.

Expertise & Causality: A reversed-phase C18 column is selected for its affinity for the hydrophobic carbazole core. A gradient elution starting with a higher water content allows for the separation of any polar impurities before increasing the organic solvent concentration to elute the main compound and resolve it from closely related non-polar by-products like the dimer. UV detection at a wavelength where the carbazole chromophore absorbs strongly (e.g., 293 nm) ensures high sensitivity.

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed as a self-validating system. System suitability tests must be passed before sample analysis to ensure the chromatographic system is performing correctly.

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Filter: All mobile phases must be filtered through a 0.45 µm membrane filter and degassed. [5]

-

-

Chromatographic Conditions:

| Parameter | Specification |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 293 nm |

| Run Time | 25 minutes |

| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20-21 min: 95% to 60% B; 21-25 min: 60% B (equilibration) |

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh ~5 mg of a certified reference standard of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Concentration: ~100 µg/mL).

-

Test Solution: Prepare the synthesized sample in the same manner as the standard solution.

-

-

System Suitability Test (SST):

-

Inject the Standard Solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 1.5.

-

-

Analysis and Data Interpretation:

-

Inject a blank (Acetonitrile), followed by the Test Solution in duplicate.

-

Integrate all peaks with an area greater than 0.05% of the main peak area.

-

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Unreacted carbazole will have a significantly shorter retention time, while the dimer by-product will have a longer retention time than the main product.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. [6]Compounds are separated based on their boiling points and interaction with a capillary column, then fragmented and detected by a mass spectrometer, providing a unique "fingerprint" for identification.

Expertise & Causality: This method is orthogonal to HPLC and is ideal for detecting impurities that HPLC might miss, such as residual 1,2-dichloroethane or other volatile synthesis reagents. The mass spectrum provides definitive structural information, which is crucial for identifying unknown peaks, a key aspect of trustworthiness in analysis. [7]

Experimental Protocol: GC-MS Analysis

-

System Preparation:

-

GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

-

-

GC-MS Conditions:

| Parameter | Specification |

| Oven Program | Initial 100°C, hold 2 min; Ramp at 20°C/min to 300°C; Hold 10 min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Mass Range | 40 - 550 amu |

| Solvent Delay | 3 minutes |

-

Sample Preparation:

-

Prepare a ~1 mg/mL solution of the synthesized product in Dichloromethane or Ethyl Acetate.

-

-

Analysis and Data Interpretation:

-

Inject 1 µL of the sample solution.

-

The main peak corresponding to this compound should be observed. Its mass spectrum should show the molecular ion (m/z = 229/231, in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragmentation patterns.

-

Search the NIST library for any minor peaks to identify them. Look specifically for the mass spectra of carbazole (m/z = 167) and 9-vinylcarbazole (m/z = 193).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. It is unparalleled for structural confirmation and identifying impurities with unique atomic frameworks. [8] Expertise & Causality: The NMR spectrum serves as a primary identity test. For purity, the absence of signals corresponding to known impurities is critical. For instance, the characteristic broad N-H proton signal of unreacted carbazole (often around δ 8.1 ppm in CDCl₃) should be absent in the product's ¹H NMR spectrum. [9]The integration of the product signals should also be consistent with the proposed structure.

Predicted Spectral Data and Interpretation

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 8.10 - 7.20 | m | 8H | Carbazole Ring H's |

| Methylene Protons | ~4.60 | t | 2H | N-CH₂ -CH₂Cl |

| Methylene Protons | ~4.00 | t | 2H | N-CH₂-CH₂ Cl |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 140 - 110 | Carbazole Ring C's |

| Methylene Carbon | ~47 | N-CH₂ -CH₂Cl |

| Methylene Carbon | ~41 | N-CH₂-CH₂ Cl |

Trustworthiness Check: To validate purity, carefully examine the baseline for small peaks. Integrate any impurity peaks relative to the main product's signals to estimate their concentration. For example, if a peak for unreacted carbazole is observed, its integration relative to the 8 aromatic protons of the product can give a molar percentage of that impurity.

Elemental Analysis

Principle: Elemental analysis (CHNX) determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Halogens (in this case, Chlorine) in a sample. [10]The experimental values are compared against the theoretical percentages calculated from the compound's molecular formula.

Expertise & Causality: This is a fundamental test of purity. A significant deviation (>0.4%) between the theoretical and experimental values indicates the presence of impurities that alter the elemental composition, such as residual solvent (high C, H) or inorganic salts (no C, H, N).

-

Molecular Formula: C₁₄H₁₂ClN

-

Molecular Weight: 229.71 g/mol

-

Theoretical Composition:

-

C: 73.19%

-

H: 5.27%

-

Cl: 15.44%

-

N: 6.10%

-

A sample is considered pure if the experimental results fall within ±0.4% of these theoretical values.

Conclusion: A Synthesis of Evidence

The purity of this compound cannot be ascertained by a single measurement. It is the congruent testimony of multiple, orthogonal analytical techniques that provides the necessary confidence for its use in downstream applications. A high-purity sample (>99% by HPLC area percent) should exhibit:

-

A single major peak in the HPLC chromatogram.

-

The absence of volatile impurities by GC-MS.

-

Clean ¹H and ¹³C NMR spectra consistent with the proposed structure and lacking signals for starting materials or by-products.

-

An elemental analysis that matches the theoretical composition within an acceptable margin of error (±0.4%).

By adopting this rigorous, multi-faceted analytical strategy, researchers and developers can ensure the integrity of their work, the reliability of their results, and the safety of their final products.

References

-

Bashir M, Bano A, Ijaz AS, Chaudhary BA. (2015). Recent developments and biological activities of N-substituted carbazole derivatives: A review. Molecules, 20(8):13496-517.

-

Zhang, Y., et al. (2025). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC. ResearchGate.

-

Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Rasayan J. Chem.

-

Al-Aaraji, S. M., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate.

-

Al-Aaraji, S. M., et al. (2014). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.

-

TCI Chemicals. (n.d.). High Purity Carbazole with Excellent Optical Properties. TCI Chemicals.

-

CN104292276A. (n.d.). 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. SciSpace.

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column. SIELC.

-

Larter, S., et al. (2018). Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses. ResearchGate.

-

Workman, J., & V-Mon, L. (2023). Halogenated Organic Compounds. Spectroscopy Online.

-

Yildiz, S., et al. (n.d.). Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. ResearchGate.

-

Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.

-

ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. ResearchGate.

-

Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.

-

BenchChem. (2025). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis. BenchChem.

-

Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.

-

de Freitas, J. C. C., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.

-

Al-Ostath, R., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC - NIH.

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics.

-

Siodłowska, B., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.

-

Wang, M., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. public.pensoft.net [public.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS [pubmed.ncbi.nlm.nih.gov]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. researchgate.net [researchgate.net]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

A Researcher's Guide to Biological Activity Screening of Novel Carbazole Derivatives

Sources

- 1. echemcom.com [echemcom.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. japsonline.com [japsonline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

The Carbazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The carbazole heterocycle, a tricyclic aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including a rigid, planar geometry and a π-electron-rich system, render it an ideal framework for designing novel therapeutic agents with a wide spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the potential applications of carbazole compounds in medicinal chemistry, with a focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and synthetic strategies that underpin the development of carbazole-based drug candidates. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of innovative therapeutics.

The Carbazole Core: A Foundation for Diverse Biological Activity

The inherent chemical characteristics of the carbazole nucleus are central to its versatility in drug design. The fused aromatic system provides a rigid scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4] The nitrogen atom of the pyrrole ring can participate in hydrogen bonding, a crucial interaction in many drug-receptor binding events. Furthermore, the extensive electron delocalization across the tricyclic system contributes to the molecule's stability and influences its pharmacokinetic profile.[4]

Naturally occurring carbazole alkaloids, primarily isolated from plants of the Rutaceae family, have long been recognized for their diverse biological activities.[1][5] These natural products have served as a rich source of inspiration for medicinal chemists to synthesize a vast library of carbazole derivatives with enhanced potency and selectivity.[4][6] Two notable examples of FDA-approved drugs containing the carbazole core are Carvedilol, used for treating congestive heart failure, and Midostaurin, an anticancer agent.[1]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Carbazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7][8] Their mechanisms of action are diverse and often multifaceted, making them attractive candidates for overcoming drug resistance.[8][9]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

One of the primary anticancer mechanisms of certain carbazole alkaloids is their ability to intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] Additionally, many carbazole derivatives function as topoisomerase inhibitors.[9][10] Topoisomerases are essential enzymes that regulate DNA topology during cellular processes. By inhibiting these enzymes, carbazole compounds can induce DNA strand breaks and trigger programmed cell death in cancer cells.

Caption: Action of Carbazole on DNA and Topoisomerases.

Inhibition of Kinases and Signaling Pathways

Many carbazole derivatives have been designed to target specific protein kinases that are aberrantly activated in cancer cells. For instance, some N-annulated indolocarbazoles have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11] Inhibition of CDKs by these compounds leads to cell cycle arrest and prevents tumor cell proliferation.[11]

Furthermore, carbazoles have been identified as inhibitors of the JAK/STAT signaling pathway, particularly STAT3, which is constitutively activated in many human tumors and plays a crucial role in cell growth and survival.[12] By targeting the STAT3 SH2 domain, these compounds can disrupt STAT3 dimerization and its downstream signaling, leading to apoptosis in cancer cells.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of carbazole derivatives is highly dependent on their substitution pattern. For example, the introduction of sulfonamide moieties has led to the development of potent antimitotic agents that induce apoptosis.[13][14] The position and nature of substituents on the carbazole ring significantly influence their potency and selectivity.

| Carbazole Derivative | Target | Anticancer Activity | Reference |

| Ellipticine | Topoisomerase II | Anticancer agent | [4] |

| Mahanine | Apoptosis induction | Cytotoxic against various cancer cell lines | [15][16] |

| N-annulated indolocarbazoles | Cyclin-dependent kinases (CDKs) | Antiproliferative | [11] |

| Carbazole sulfonamides | Tubulin polymerization, Topo I | Antimitotic, induces apoptosis | [13][14] |

| STA-21 | STAT3 dimerization | Inhibits transcriptional function in breast cancer cells | [12] |

Neuroprotective Applications: Combating Neurodegenerative Diseases

The global burden of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease is on the rise, creating an urgent need for effective therapeutic interventions. Carbazole compounds have emerged as promising candidates for the development of neuroprotective agents due to their multi-target approach in ameliorating the symptoms of these debilitating disorders.[1]

Multi-Target Strategy for Alzheimer's Disease

The pathophysiology of Alzheimer's disease is complex, involving multiple interconnected pathways. Carbazole derivatives have been designed to simultaneously target several key factors implicated in AD progression.[17][18] These include:

-

Cholinesterase Inhibition: Some carbazole-based hybrids act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[1][17] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

-

Inhibition of β-amyloid (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of AD. Certain carbazole derivatives have been shown to inhibit the formation and aggregation of Aβ peptides.[1][19]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many carbazole compounds possess potent antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.[18]

-

Biometal Chelation: Dysregulation of metal ions like copper and zinc is implicated in Aβ aggregation and oxidative stress. Some carbazole-based compounds can chelate these metal ions, thereby mitigating their neurotoxic effects.[17][18]

Caption: Multi-target strategy of carbazoles in Alzheimer's disease.

Neuroprotection in Other Neurological Disorders

The neuroprotective effects of carbazoles extend beyond Alzheimer's disease. For instance, certain carbazole derivatives have shown potential in models of amyotrophic lateral sclerosis (ALS) by inhibiting the aggregation of mutant hSOD1 protein.[20]

Antimicrobial and Anti-inflammatory Applications

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents.[21] Carbazole derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[3][15][21][22][23]

Antibacterial and Antifungal Activity

The antimicrobial potency of carbazole compounds is influenced by the nature and position of substituents on the carbazole ring.[3][22] For example, the introduction of a dihydrotriazine group has been shown to increase antimicrobial potency while reducing toxicity.[24] Some carbazole derivatives exert their antimicrobial effect by inhibiting essential microbial enzymes like dihydrofolate reductase.[24]

| Pathogen | Carbazole Derivative | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Mahanimbine | ≤5.0 | [15][16] |

| Escherichia coli | Chloro-substituted carbazole | - | [21] |

| Candida albicans | N-substituted carbazole with 1,2,4-triazole | 2-4 | [11] |

| Multidrug-resistant bacteria | Carbazole with dihydrotriazine | 0.5-2 | [24] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including autoimmune disorders and cancer. Carbazole compounds have been shown to possess significant anti-inflammatory properties.[3][25] One of the mechanisms underlying their anti-inflammatory effects is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][26] Some carbazoles can also modulate inflammatory signaling pathways, such as the p38 MAPK pathway, to downregulate the expression of inflammatory mediators.[26] Additionally, novel carbazole compounds have been developed as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9, which are implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[27]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthetic Procedure for N-Substituted Carbazoles

The synthesis of N-substituted carbazoles is a fundamental step in the development of new therapeutic agents. A common and efficient method involves the reaction of carbazole with an appropriate alkyl or aryl halide in the presence of a base.

Protocol: Synthesis of N-Ethylcarbazole

-

Materials: Carbazole, potassium hydroxide, bromoethane, acetone.

-

Procedure:

-

To a solution of carbazole (1.03 g, 6.16 mmol) in acetone (20 ml), add a solution of potassium hydroxide (1.21 g, 21.56 mmol) and bromoethane (1.01 g, 9.24 mmol) in acetone.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain N-ethylcarbazole.

-

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

(This is a generalized procedure adapted from the literature. Specific reaction conditions may need to be optimized for different substrates.)[28]

In Vitro Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.

Protocol: Broth Microdilution Method

-

Materials: Test compound, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microbes in broth without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(This protocol is a standard microbiological procedure. Adherence to aseptic techniques is crucial.)[15][24]

Future Perspectives and Conclusion

The carbazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by carbazole derivatives, coupled with their synthetic tractability, make them highly attractive for medicinal chemists.[3][4] Future research in this area will likely focus on:

-

Design of more selective and potent inhibitors: By leveraging computational modeling and a deeper understanding of drug-target interactions, it will be possible to design carbazole derivatives with improved selectivity and reduced off-target effects.

-

Development of multi-target ligands: The complexity of diseases like cancer and neurodegenerative disorders necessitates the development of drugs that can modulate multiple targets simultaneously. The carbazole scaffold is well-suited for the design of such multi-target ligands.

-

Exploration of new therapeutic areas: While significant progress has been made in the areas of cancer, neurodegeneration, and infectious diseases, the full therapeutic potential of carbazole compounds is yet to be unlocked. Further investigations into their utility for other diseases, such as metabolic and cardiovascular disorders, are warranted.[25]

References

- Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegener

- A review on the biological potentials of carbazole and its derived products. [No Source]

- A Review on Carbazole and Its Derivatives as Anticancer Agents

- Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. (2011-11-21). Molecules.